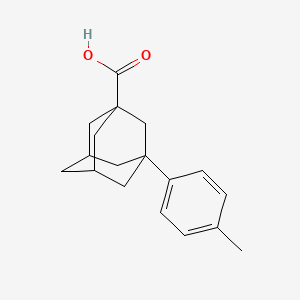

3-(4-Methylphenyl)adamantane-1-carboxylic acid

Description

3-(4-Methylphenyl)adamantane-1-carboxylic acid is a derivative of adamantane-1-carboxylic acid, featuring a 4-methylphenyl substituent at the 3-position of the adamantane core. The adamantane moiety imparts rigidity and lipophilicity, while the carboxylic acid group enhances solubility and enables further derivatization. This compound is structurally analogous to other 3-aryl-adamantane-1-carboxylic acids, such as those with chloro, hydroxy, or methoxy substituents on the phenyl ring (e.g., 3-(4-chlorophenyl)adamantane-1-carboxylic acid) .

For example, 3-(4-chlorophenyl)adamantane-1-carboxylic acid is produced by reacting 3-bromoadamantane-1-carboxylic acid with chlorobenzene in the presence of AlCl₃ . Adapting this method, the methyl variant could be synthesized using toluene as the arylating agent.

Applications: Adamantane derivatives are explored for pharmaceutical applications, particularly as kinase inhibitors (e.g., sphingosine kinase inhibitors in cancer therapy) . The methyl substituent may modulate lipophilicity and binding affinity compared to other analogs.

Properties

IUPAC Name |

3-(4-methylphenyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPMIBVQZDSYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971979 | |

| Record name | 3-(4-Methylphenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56531-69-2 | |

| Record name | 3-Adamantanecarboxylic acid, 1-(p-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056531692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methylphenyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of This compound involves multi-step synthetic routes starting from adamantane or its carboxylic acid derivatives. Key methods include oxidation, bromination, hydrolysis, esterification, and aromatic substitution reactions. High yields are achievable through careful control of reaction conditions, particularly when employing sulfuric acid and formic acid in functionalization steps. Intermediates such as methyl adamantane-1-carboxylate and adamantane-1-carbohydrazide serve as versatile platforms for further derivatization, including the introduction of the 4-methylphenyl group. The detailed methods and data summarized here provide a comprehensive foundation for the synthesis of this compound in research and industrial contexts.

Scientific Research Applications

Chemistry

3-(4-Methylphenyl)adamantane-1-carboxylic acid serves as a valuable building block in synthetic chemistry for creating more complex molecules. Its structural properties allow for various modifications that enhance its reactivity and facilitate the synthesis of derivatives with potential biological activity.

Biology

Research indicates that this compound may exhibit significant biological activity. Preliminary studies suggest potential interactions with biomolecules, which could lead to therapeutic applications. For instance:

- Antimicrobial Activity: Some derivatives have shown promising results against Gram-positive bacteria and fungi like Candida albicans .

- Antitumor Properties: Investigations into related adamantane derivatives have indicated potential inhibitory effects on cancer cell lines, suggesting that further studies on this compound could yield similar findings .

Medicine

The compound is being explored for its pharmacological properties:

- Neurological Applications: Its structural similarity to other adamantane derivatives suggests potential use in treating neurological disorders.

- Antiviral Potential: Studies are ongoing to evaluate its effectiveness against viral infections, leveraging the unique properties of the adamantane core.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of advanced materials and polymers due to its stability and reactivity. The compound's unique structure allows it to participate in various polymerization reactions, leading to materials with desirable properties for industrial use.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on adamantane derivatives demonstrated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity. Compounds were tested against various bacterial strains, revealing promising results that warrant further exploration into their mechanisms of action .

Case Study 2: Antitumor Effects

Research focusing on adamantane derivatives indicated significant cytotoxic effects against human cancer cell lines. Compounds were evaluated for their ability to inhibit cell proliferation, with some showing effective results at low concentrations .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the carboxylic acid and aromatic groups facilitate interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Properties: Electron-Donating vs. Solubility: Hydroxy and methoxy derivatives exhibit higher polarity due to hydrogen bonding, which may improve aqueous solubility compared to methyl or chloro analogs .

Biological Activity :

- The chloro derivative (ABC294640) demonstrates potent sphingosine kinase inhibition (IC₅₀ ~3 µM) and synergizes with sorafenib in cancer cell lines .

- The methyl variant’s activity remains unverified but may exhibit reduced binding affinity compared to chloro due to weaker electronic interactions with enzyme active sites.

Synthetic Yields :

- Friedel-Crafts reactions for chloro derivatives achieve ~75–80% yields . Methyl analogs might require optimized conditions due to toluene’s lower reactivity compared to chlorobenzene.

Safety Profiles :

- Hydroxy and chloro derivatives are associated with acute oral toxicity (Category 4) and skin irritation (Category 2) . Methyl analogs likely share similar hazards but require empirical validation.

Biological Activity

3-(4-Methylphenyl)adamantane-1-carboxylic acid, with the molecular formula C₁₈H₂₂O₂ and a molecular weight of approximately 270.372 g/mol, is a compound characterized by its unique adamantane structure. This compound is notable for its potential pharmacological effects, which stem from its structural similarities to other biologically active adamantane derivatives. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Structural Characteristics

The compound features a carboxylic acid functional group and a para-methylphenyl substituent at the third position of the adamantane ring. This unique configuration contributes to its biological and chemical properties, making it a subject of interest in pharmacological research.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects. Its structural similarity to other adamantane derivatives suggests potential activities such as:

- Antiviral properties: Similar compounds have shown efficacy against viral infections.

- Anti-inflammatory effects: Preliminary studies suggest it may reduce inflammation markers in biological assays.

- Anticancer activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary studies suggest that it may interact with specific receptors or enzymes, potentially modulating their activity.

The mechanism of action for this compound likely involves:

- Binding to receptors: Acting as a ligand that influences receptor activity.

- Enzyme inhibition: Potentially inhibiting enzymes involved in inflammatory pathways or cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their molecular formulas:

| Compound Name | Molecular Formula |

|---|---|

| 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid | C₁₁H₁₄O₃ |

| 3,5-Dimethyladamantane-1-carboxylic acid | C₁₃H₁₈O₂ |

| Bicyclo[2.2.2]octane-1-carboxylic acid | C₉H₁₂O₂ |

| 1-Methylcyclohexanecarboxylic acid | C₇H₁₂O₂ |

| Spiro[2.5]octane-6-carboxylic acid | C₉H₁₂O₂ |

This table highlights the uniqueness of this compound, particularly due to the presence of the methylphenyl substituent, which may influence its biological activity and chemical reactivity compared to other adamantane derivatives.

Case Studies

Several case studies have explored the biological activity of similar carboxylic acid derivatives:

- Benzofuran Derivatives:

- Piperidine Carboxylic Acid Derivatives:

Q & A

Basic: How is the molecular structure of 3-(4-Methylphenyl)adamantane-1-carboxylic acid characterized experimentally?

Answer:

Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to assign adamantane cage protons and substituents. For example, adamantane derivatives exhibit distinct splitting patterns in ¹H NMR (e.g., δ 1.63–1.83 ppm for cage protons) . Mass spectrometry (MS) confirms molecular weight via peaks such as [M+H]⁺ or [M-H]⁻. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid). Collision cross-section (CCS) predictions via ion mobility spectrometry (e.g., 167.9 Ų for [M+H]⁺) aid in distinguishing structural isomers .

Advanced: What synthetic strategies optimize yield and purity of this compound?

Answer:

Key steps include:

- Friedel-Crafts alkylation to attach the 4-methylphenyl group to adamantane, using AlCl₃ as a catalyst in chlorobenzene at 90°C .

- Temperature control (0–10°C during acetylation) minimizes side reactions like over-oxidation .

- Purification via recrystallization (e.g., toluene/hexane) or reverse-phase chromatography (C18 columns) achieves >95% purity. Continuous flow reactors enhance scalability .

Basic: Which analytical methods quantify this compound in biological matrices?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves sensitivity (LOD ~0.1 ng/mL) using transitions like m/z 287→269 . Internal standards (e.g., deuterated analogs) correct for matrix effects .

Advanced: How do electronic effects of the 4-methylphenyl group influence adamantane core reactivity?

Answer:

The electron-donating methyl group stabilizes carbocation intermediates during electrophilic substitution, enhancing regioselectivity at the adamantane bridgehead. Computational studies (DFT) reveal reduced activation energy for reactions at the 1-position due to steric and electronic effects . Substituents also modulate solubility (logP ~3.5) and bioavailability .

Basic: What assays evaluate the biological activity of this compound?

Answer:

- Enzyme inhibition assays (e.g., fluorescence polarization for kinase targets).

- Cellular viability assays (MTT or ATP-lite) in cancer cell lines .

- Binding affinity studies (SPR or ITC) quantify interactions with targets like neurotransmitter receptors .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

The adamantane cage and hydrophobic substituents hinder crystallization. Strategies include:

- Co-crystallization with small molecules (e.g., cyclodextrins) to improve lattice packing .

- Solvent screening (e.g., DMSO/water mixtures) to optimize polarity .

- Low-temperature X-ray diffraction resolves disordered regions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation .

- P95 respirators for aerosolized particles; emergency eyewash stations for splashes .

- Waste disposal via halogenated solvent containers to prevent environmental release .

Advanced: How do structural modifications affect pharmacokinetics (PK) of adamantane derivatives?

Answer:

- 4-Methylphenyl substitution increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Carboxylic acid group enables salt formation (e.g., sodium salts) to improve oral bioavailability .

- Fluorine substituents (e.g., 4,4-difluoro analogs) prolong half-life by reducing CYP450 metabolism .

Advanced: Which chromatographic methods resolve synthetic byproducts?

Answer:

- Preparative HPLC with gradient elution (ACN/water + 0.1% TFA) separates regioisomers .

- Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers if asymmetric centers are present .

- GC-MS detects volatile impurities (e.g., unreacted acetic anhydride) .

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.